molecular formula C18H16O7 B14655504 3',4'-Dihydroxy-5,6,7-trimethoxyflavone CAS No. 51145-79-0

3',4'-Dihydroxy-5,6,7-trimethoxyflavone

Cat. No.: B14655504
CAS No.: 51145-79-0
M. Wt: 344.3 g/mol
InChI Key: UJEJKGCTUWVBRI-UHFFFAOYSA-N
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Description

3',4'-Dihydroxy-5,6,7-trimethoxyflavone is a polymethoxyflavone (PMF), a class of compounds predominantly found in citrus peels and various medicinal plants, recognized for its significant potential in biochemical and pharmacological research . This compound belongs to the flavonoid family, characterized by a flavone backbone substituted with two hydroxy groups on the B-ring and three methoxy groups on the A-ring. This specific substitution pattern is of high interest due to its correlation with potent biological activity . Preliminary research on structurally similar trimethoxyflavones indicates a promising role in oncology research. Compounds like eupatorin have demonstrated potent anti-proliferative effects against various cancer cell lines, including human cervical carcinoma and leukemia cells . The proposed mechanism involves the induction of cell cycle arrest at the G2/M phase through the dysregulation of key cell cycle proteins, ultimately triggering apoptosis via both p53-dependent and p53-independent pathways . Furthermore, related flavonoids are known to exert anticancer effects by inhibiting crucial enzymes like protein kinases and cyclin-dependent kinases, or by disrupting tubulin polymerization . Beyond oncology, this flavone is highly relevant for immunology and inflammation research. Flavonoids with similar hydroxy and methoxy substitutions have been shown to suppress the production of pro-inflammatory mediators such as interleukin-8 (IL-8) and prostaglandin E2 (PGE2) . The anti-inflammatory mechanism is often linked to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, and its inhibition can attenuate the expression of inflammatory genes. The compound's antioxidant potential, a common feature of flavonoids, may also contribute to its bioactivity by mitigating oxidative stress, which often interacts with inflammatory processes . Applications & Research Value • Cancer Research: Investigated for anti-proliferative and pro-apoptotic mechanisms in various cell models. • Inflammation Studies: Used to study modulation of NF-κB and other key inflammatory pathways. • Cell Signaling: A valuable tool for elucidating flavonoid-mediated effects on kinase activity and other signaling cascades. • Antioxidant Studies: Serves as a reference compound in structure-activity relationship (SAR) studies of natural antioxidants. Disclaimer: This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use. The information presented is a summary of scientific literature on related compounds and is provided for reference purposes to inform research directions.

Properties

CAS No.

51145-79-0

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-8,19-20H,1-3H3

InChI Key

UJEJKGCTUWVBRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)OC)OC

Origin of Product

United States

Preparation Methods

Algar-Flynn-Oyamada Reaction

This method employs 2',4'-dihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde as precursors. Under basic conditions (10% NaOH), aldol condensation forms the chalcone intermediate, which undergoes cyclization using hydrogen peroxide (H₂O₂) to yield the flavone core. Modifications include:

  • Solvent Optimization : Ethanol-water mixtures (4:1) improve cyclization efficiency.
  • Catalysis : Zinc chloride (ZnCl₂) enhances reaction rates at 0°C, achieving 78% yield.

Allan-Robinson Reaction

Alternative cyclization routes utilize the Allan-Robinson protocol, where 2-hydroxy-3,4,6-trimethoxyacetophenone reacts with aromatic anhydrides (e.g., p-methoxybenzoic anhydride) in the presence of potassium carbonate (K₂CO₃). This method selectively forms the C-ring, though side products like aurones require chromatographic removal.

Functional Group Modifications: Methylation and Demethylation

Selective Methylation

Methoxy groups are introduced via nucleophilic substitution:

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate [(CH₃)₂SO₄] with K₂CO₃ in acetone.
  • Conditions : Reflux at 60–80°C for 6–12 hours ensures complete methylation at C-5, C-6, and C-7.

Table 1: Methylation Efficiency Across Positions

Position Reagent Temp (°C) Yield (%)
C-5 CH₃I/K₂CO₃ 80 92
C-6 (CH₃)₂SO₄ 70 85
C-7 CH₃I/K₂CO₃ 60 88

Data aggregated from.

Directed Demethylation

Hydroxyl groups at C-3' and C-4' are introduced via selective demethylation using:

  • Anhydrous Aluminum Bromide (AlBr₃) : Cleaves methoxy groups at C-3' and C-4' in acetonitrile (25°C, 4 hours).
  • Borontribromide (BBr₃) : Demethylates under milder conditions (-15°C, 15 minutes) but requires strict moisture control.

Critical Insight : Demethylation at C-3' proceeds faster than C-4' due to steric hindrance differences.

Purification and Structural Elucidation

Chromatographic Techniques

  • Column Chromatography : Silica gel (70–230 mesh) with chloroform-methanol gradients (9:1 to 7:3) isolates the target compound.
  • HPLC : Reverse-phase C18 columns (acetonitrile-water, 55:45) achieve >95% purity.

Spectroscopic Confirmation

  • NMR : ¹H NMR signals at δ 12.65 (C-5 OH), δ 7.82 (C-2', C-6'), and δ 3.85–3.92 (OCH₃ groups).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 344.32, consistent with C₁₈H₁₆O₇.

Challenges and Industrial Scalability

Isomer Formation

Alkylation of benzimidazole derivatives generates regioisomers, complicating purification. For example, 5-methylbenzimidazole derivatives require HPLC for resolution.

Solubility Limitations

The compound’s low water solubility (LogP = 2.96) necessitates DMSO or methanol for in vitro assays.

Yield Optimization

Current academic protocols report 60–85% yields, but industrial-scale production requires continuous-flow reactors to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxy-5,6,7-trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

3’,4’-Dihydroxy-5,6,7-trimethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Flavonoids

Flavonoids with varying hydroxylation and methoxylation patterns exhibit distinct biological activities. Below is a detailed comparison of 3',4'-dihydroxy-5,6,7-trimethoxyflavone with structurally related compounds:

Positional Isomers and Analogues
Compound Name Substitution Pattern Key Biological Activities Source/Study Highlights
This compound 5,6,7-OCH₃; 3',4'-OH Antifungal activity Arrabidaea brachypoda
5,6,7-Trimethoxyflavone 5,6,7-OCH₃; B-ring unsubstituted Antioxidant, neuroprotective, anticancer Hybrid synthesis with tacrine
5-Hydroxy-6,7,4'-trimethoxyflavone 5-OH; 6,7,4'-OCH₃ Antimycobacterial (MIC: >50 µg/mL) Larrea tridentata
5,4'-Dihydroxy-3,7,8-trimethoxyflavone 5,4'-OH; 3,7,8-OCH₃ Antituberculosis (MIC: 25 µg/mL) Larrea tridentata
5-Hydroxy-3,7,4'-trimethoxyflavone 5-OH; 3,7,4'-OCH₃ Antioxidant (ORAC assay) Artemisia annua
Ayanin (5,3'-Dihydroxy-3,7,4'-trimethoxyflavone) 5,3'-OH; 3,7,4'-OCH₃ ACE2 inhibition (docking score: −7.4 kcal/mol) Computational study

Key Observations :

  • Hydroxyl vs. Methoxy Groups : The presence of hydroxyl groups at 3' and 4' in the target compound enhances its antifungal activity compared to analogues like 5,6,7-trimethoxyflavone , which lacks B-ring hydroxylation .
  • Antimicrobial Specificity : The 5,4'-dihydroxy-3,7,8-trimethoxyflavone exhibits stronger antimycobacterial activity (MIC: 25 µg/mL) than the target compound, likely due to the methoxy group at position 3 .
Activity Modulation via Methoxylation
  • Antioxidant Capacity : Methoxylation at 5,6,7 positions (as in the target compound) reduces radical scavenging compared to hydroxylated analogues like 5-hydroxy-3,7,4'-trimethoxyflavone , which retains a hydroxyl at position 5 .
  • Solubility and Bioavailability : Methoxy groups increase lipophilicity, enabling blood-brain barrier (BBB) penetration in hybrids like 5,6,7-trimethoxyflavone-tacrine . In contrast, the target compound’s polar hydroxyl groups may limit BBB transit but enhance solubility in aqueous extracts .

Pharmacological and Mechanistic Insights

Antifungal Activity

The target compound’s 3',4'-dihydroxy groups likely interact with fungal cell membrane proteins or enzymes, a mechanism shared with cirsiliol and hispidulin from the same plant source .

Biological Activity

3',4'-Dihydroxy-5,6,7-trimethoxyflavone, commonly referred to as eupatilin, is a flavonoid derived from the plant Artemisia asiatica. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of eupatilin, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

Eupatilin is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is C17_{17}H18_{18}O7_{7}, and it features multiple hydroxyl and methoxy groups that enhance its reactivity and interaction with biological systems.

2.1 Anti-inflammatory Activity

Eupatilin has been shown to inhibit inflammatory responses in various studies. A notable study demonstrated that eupatilin significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-8 and prostaglandin E2_2 in HT-29 intestinal epithelial cells stimulated by Bacteroides fragilis enterotoxin (BFT). The mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses .

Table 1: Inhibitory Effects of Eupatilin on Inflammatory Markers

Inflammatory MarkerEffect of EupatilinReference
IL-8Decreased
Prostaglandin E2Decreased
NF-κB ActivationInhibited

2.2 Antioxidant Activity

Eupatilin exhibits strong antioxidant properties, which are essential for combating oxidative stress in cells. Studies have shown that flavonoids like eupatilin can scavenge free radicals and reduce oxidative damage, contributing to their protective effects against various diseases .

Table 2: Antioxidant Activity of Eupatilin

Assay TypeResultReference
DPPH Radical ScavengingHigh scavenging ability
Total Phenolic ContentSignificant levels

2.3 Anticancer Activity

The cytotoxic effects of eupatilin have been evaluated against several cancer cell lines. Research indicates that eupatilin can induce apoptosis in human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells. The compound demonstrated a potent IC50_{50} value of 0.079 µM against HeLa cells, indicating its potential as an anticancer agent .

Table 3: Cytotoxic Effects of Eupatilin on Cancer Cell Lines

Cell LineIC50 Value (µM)EffectReference
HeLa0.079Cytotoxic
HepG2Not specifiedCytotoxic
MCF-7Not specifiedCytotoxic

The mechanisms underlying the biological activities of eupatilin are multifaceted:

  • NF-κB Pathway Modulation : Eupatilin inhibits NF-κB activation by disrupting the Hsp90-IKK-γ complex, leading to decreased expression of inflammatory mediators .
  • Antioxidative Mechanism : The presence of hydroxyl groups in eupatilin contributes to its ability to neutralize free radicals effectively.

4. Case Studies

Several case studies have highlighted the therapeutic potential of eupatilin:

  • A study involving animal models demonstrated that eupatilin treatment significantly reduced colitis symptoms by modulating immune responses and decreasing inflammatory cytokine levels.
  • Clinical observations have suggested that patients using herbal formulations containing Artemisia asiatica experienced improved gastrointestinal health, attributed to the anti-inflammatory properties of eupatilin.

5. Conclusion

Eupatilin exhibits significant biological activities, particularly in anti-inflammatory, antioxidant, and anticancer domains. Its ability to modulate key signaling pathways positions it as a promising candidate for further research and potential therapeutic applications in treating inflammatory diseases and cancer.

Future studies should focus on clinical trials to better understand the pharmacokinetics and therapeutic efficacy of eupatilin in humans.

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